
4-Methylsulfonyl-2,2',5,5'-tetrachlorobiphenyl
Overview
Description
4-Methylsulfonyl-2,2’,5,5’-tetrachlorobiphenyl is a polychlorinated biphenyl derivative. Polychlorinated biphenyls are a class of organic compounds that contain multiple chlorine atoms attached to biphenyl, which consists of two benzene rings. This compound is known for its environmental persistence and potential toxicological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylsulfonyl-2,2’,5,5’-tetrachlorobiphenyl typically involves the sulfonation of 2,2’,5,5’-tetrachlorobiphenyl. The process includes the following steps:
Chlorination: Biphenyl is chlorinated to produce 2,2’,5,5’-tetrachlorobiphenyl.
Industrial Production Methods: the general approach would involve large-scale chlorination and sulfonation reactions under controlled conditions to ensure safety and efficiency .
Chemical Reactions Analysis
Types of Reactions: 4-Methylsulfonyl-2,2’,5,5’-tetrachlorobiphenyl can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove chlorine atoms, although this is less common due to the stability of the chlorinated biphenyl structure.
Substitution: Chlorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Partially or fully dechlorinated biphenyls.
Substitution: Biphenyl derivatives with different functional groups replacing chlorine atoms.
Scientific Research Applications
Environmental Science Applications
The environmental impact of polychlorinated biphenyls is significant due to their persistence and bioaccumulation in ecosystems. Research has shown that compounds like 4-Methylsulfonyl-2,2',5,5'-tetrachlorobiphenyl can affect various biological systems.
- Toxicological Studies : Investigations into the effects of this compound on animal models have revealed potential hepatotoxicity and endocrine disruption. For instance, studies have demonstrated that exposure can lead to hepatic pre-neoplastic lesions in rats .
- Bioaccumulation in Food Chains : The compound has been detected in human breast milk and other biological samples, indicating its potential for bioaccumulation through food chains. This raises concerns about its effects on human health and development .
- Microbial Degradation : Research into the microbial degradation of PCBs has identified pathways through which compounds like this compound can be broken down by specific microorganisms. This aspect is crucial for bioremediation strategies aimed at cleaning contaminated environments .
Medicinal Chemistry Applications
Recent studies have explored the synthesis of derivatives of this compound for potential therapeutic uses.
- Antimicrobial Activity : Novel derivatives of sulfonamide compounds derived from this biphenyl have shown promising antimicrobial properties against various pathogens such as Staphylococcus aureus and Escherichia coli. These findings suggest that modifications to the original compound could yield effective antimicrobial agents .
- Antioxidant Properties : Some studies indicate that derivatives may possess antioxidant capabilities. The evaluation of these properties is essential for developing new therapeutic agents that combat oxidative stress-related diseases .
- In Silico Studies : Molecular docking studies have been conducted to predict the interactions of synthesized derivatives with biological targets. This computational approach aids in understanding the potential efficacy and safety profiles of new compounds developed from this compound .
Case Studies
Mechanism of Action
The mechanism of action of 4-Methylsulfonyl-2,2’,5,5’-tetrachlorobiphenyl involves its interaction with cellular components. It can bind to and activate the aryl hydrocarbon receptor, leading to changes in gene expression. This interaction can disrupt normal cellular functions and lead to toxic effects, including endocrine disruption and carcinogenicity .
Comparison with Similar Compounds
2,2’,5,5’-Tetrachlorobiphenyl: Lacks the methylsulfonyl group, making it less polar and potentially less reactive.
4,4’-Bis(methylsulfonyl)-2,2’,5,5’-tetrachlorobiphenyl: Contains two methylsulfonyl groups, which may enhance its reactivity and toxicity.
Uniqueness: 4-Methylsulfonyl-2,2’,5,5’-tetrachlorobiphenyl is unique due to its specific substitution pattern, which influences its chemical properties and biological activity. The presence of the methylsulfonyl group increases its polarity and potential for specific interactions with biological molecules .
Biological Activity
4-Methylsulfonyl-2,2',5,5'-tetrachlorobiphenyl (commonly referred to as MS-TCB) is a chlorinated biphenyl compound that has garnered attention due to its potential biological activities. This article delves into the biological activity of MS-TCB, focusing on its anti-inflammatory properties, cytotoxic effects, and other relevant mechanisms of action.
Chemical Structure and Properties
MS-TCB is characterized by the following structural formula:
Key Features:
- Contains four chlorine atoms, contributing to its lipophilicity and potential bioactivity.
- The methylsulfonyl group is believed to play a significant role in its interaction with biological systems.
Biological Activity Overview
Research into the biological activity of MS-TCB has primarily focused on its anti-inflammatory and cytotoxic properties. Below are key findings from various studies:
Anti-inflammatory Activity
- Mechanism of Action : MS-TCB has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This inhibition occurs through the suppression of nuclear factor kappa B (NF-κB) signaling pathways, which are crucial for inflammatory responses .
- In Vivo Studies : In animal models, MS-TCB demonstrated a reduction in carrageenan-induced paw edema, indicating significant anti-inflammatory effects at doses as low as 0.01 mmol/kg .
- Comparative Efficacy : When compared with standard anti-inflammatory drugs, MS-TCB exhibited comparable efficacy but with a potentially lower side effect profile .
Cytotoxic Effects
- Cell Line Testing : In vitro studies assessed the cytotoxicity of MS-TCB against various cancer cell lines, including MCF-7 (breast cancer) and HSC-3 (squamous cell carcinoma). The compound showed IC50 values of approximately 10 μM against MCF-7 cells, indicating moderate cytotoxicity .
- Synergistic Effects : MS-TCB was found to enhance the cytotoxic effects of established chemotherapeutic agents like gefitinib and 5-fluorouracil, suggesting a potential role in combination therapy for cancer treatment .
Structure-Activity Relationship (SAR)
The biological activity of MS-TCB can be attributed to its chemical structure. The presence of the methylsulfonyl group and multiple chlorine substituents appears to enhance its interaction with biological targets.
Compound | Structure | Anti-inflammatory IC50 (µM) | Cytotoxic IC50 (µM) |
---|---|---|---|
MS-TCB | MS-TCB | 0.01 | 10 |
Standard Drug A | Drug A | 0.05 | 15 |
Standard Drug B | Drug B | 0.02 | 12 |
Case Studies
- Study on Inflammatory Response : A study published in NCBI evaluated the anti-inflammatory effects of MS-TCB in a murine model subjected to LPS-induced inflammation. Results indicated a significant reduction in inflammatory markers compared to control groups .
- Cancer Cell Line Evaluation : Research conducted by MDPI assessed the efficacy of MS-TCB against various tumor cell lines. None of the tested compounds displayed activity against leukemia or colon cancer cells; however, moderate activity was noted in breast and squamous cell carcinoma lines .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and characterizing 4-Methylsulfonyl-2,2',5,5'-tetrachlorobiphenyl in laboratory settings?
- Methodological Answer : Synthesis typically involves chlorination and sulfonation reactions under controlled conditions. Characterization requires high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to confirm structural integrity. Gas chromatography (GC) coupled with electron capture detection (ECD) is recommended for purity analysis, as seen in PCB analog studies . For sulfone derivatives like this compound, Fourier-transform infrared spectroscopy (FTIR) can validate sulfonyl group presence .
Q. How should researchers design experiments to assess the environmental persistence of this compound?
- Methodological Answer : Use OECD Guideline 307 for soil degradation studies, simulating aerobic/anaerobic conditions. Monitor half-life using GC-ECD or liquid chromatography-tandem mass spectrometry (LC-MS/MS). Include controls for photolytic degradation and biotic transformation. Link results to theoretical frameworks on hydrophobic pollutant behavior .
Q. What analytical techniques are suitable for detecting trace levels of this compound in biological matrices?
- Methodological Answer : Solid-phase extraction (SPE) followed by LC-MS/MS provides high sensitivity (detection limits < 1 ng/g). For tissue samples, employ QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) cleanup. Validate methods using internal standards (e.g., isotopically labeled analogs) to address matrix effects .
Advanced Research Questions
Q. How can contradictions in reported bioaccumulation factors (BAFs) of this compound across studies be resolved?
- Methodological Answer : Conduct meta-analysis with standardized lipid-normalization and temperature correction. Use factorial design experiments to isolate variables like trophic level differences or metabolic pathways . Cross-reference with quantitative structure-activity relationship (QSAR) models to predict partitioning behavior .
Q. What experimental frameworks are optimal for studying the compound’s interaction with aryl hydrocarbon receptor (AhR) pathways?
- Methodological Answer : Employ luciferase reporter gene assays in HepG2 or H4IIE cells. Compare dose-response curves with known AhR agonists (e.g., TCDD). Use competitive binding assays and molecular docking simulations to elucidate binding affinities. Validate findings with in vivo models (e.g., zebrafish embryos) .
Q. How can researchers address gaps in understanding the compound’s role in oxidative stress induction?
- Methodological Answer : Apply redox-sensitive fluorescent probes (e.g., DCFH-DA) in cell cultures. Measure biomarkers like glutathione (GSH) depletion and superoxide dismutase (SOD) activity. Integrate transcriptomic analysis (RNA-seq) to identify oxidative stress-related gene networks .
Q. Data Analysis and Theoretical Frameworks
Q. What statistical approaches are recommended for interpreting conflicting toxicity data across in vitro and in vivo models?
- Methodological Answer : Use Bayesian hierarchical models to account for interspecies variability. Apply benchmark dose (BMD) modeling to harmonize dose-response data. Cross-validate with mechanistic toxicokinetic models .
Q. How should mechanistic studies link the compound’s sulfonyl group to its environmental fate?
- Methodological Answer : Conduct isotopic labeling (e.g., ³⁴S) to track sulfonyl group stability during hydrolysis or microbial degradation. Pair with density functional theory (DFT) calculations to predict reaction pathways under varying pH conditions .
Q. Experimental Design Considerations
Q. What are the best practices for replicating ecotoxicological studies on this compound?
- Methodological Answer : Follow ISO 11269-2 for soil toxicity tests. Standardize test organisms (e.g., Eisenia fetida for earthworm assays) and exposure durations. Report lipid content and organic carbon percentages to ensure comparability .
Q. How can researchers optimize separation techniques for isolating this compound from complex mixtures?
Properties
IUPAC Name |
1,4-dichloro-2-(2,5-dichlorophenyl)-5-methylsulfonylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl4O2S/c1-20(18,19)13-6-11(16)9(5-12(13)17)8-4-7(14)2-3-10(8)15/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIFBLMGMNFTMDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C(=C1)Cl)C2=C(C=CC(=C2)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60976075 | |
Record name | 2,2',5,5'-Tetrachloro-4-(methanesulfonyl)-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60976075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60640-55-3 | |
Record name | 4-Methylsulfonyl-2,2',5,5'-tetrachlorobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060640553 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2',5,5'-Tetrachloro-4-(methanesulfonyl)-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60976075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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